molecular formula C16H22ClN3O3 B2923671 Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate CAS No. 1384622-32-5

Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2923671
CAS No.: 1384622-32-5
M. Wt: 339.82
InChI Key: JRUBPKGWNGDJMZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl ester, a chloropyridine moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-2-carboxylic acid, tert-butyl piperazine-1-carboxylate, and methyl iodide.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) can be used.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are common.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the piperazine ring.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Agents: Explored for its antimicrobial properties.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may facilitate binding to active sites, while the piperazine ring can interact with other regions of the target molecule, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-fluoropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(6-bromopyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(6-methylpyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate

Uniqueness

  • Chlorine Substitution : The presence of a chlorine atom in the pyridine ring can significantly influence the compound’s reactivity and binding properties compared to fluorine, bromine, or methyl substitutions.
  • Steric Effects : The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with targets.

This detailed overview provides a comprehensive understanding of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)8-9-20(11)14(21)12-6-5-7-13(17)18-12/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUBPKGWNGDJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=NC(=CC=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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